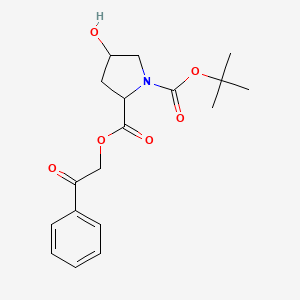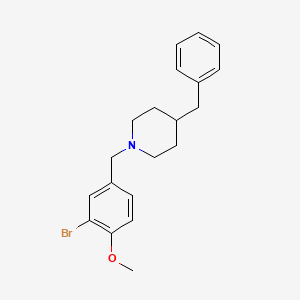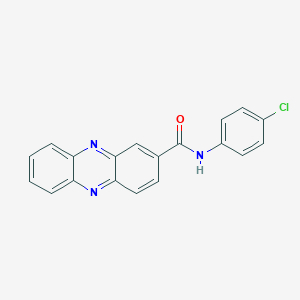
1-tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly known as TBOA and is a potent non-transportable blocker of glutamate transporters.
Mécanisme D'action
TBOA acts as a non-transportable blocker of glutamate transporters. It binds to the transporter protein and prevents the uptake of glutamate into the cell. This results in an increase in extracellular glutamate levels, which can lead to the activation of downstream signaling pathways and the release of other neurotransmitters.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce glutamate uptake and protect against neurotoxicity in various in vitro and in vivo models. It has also been shown to affect synaptic plasticity and long-term potentiation, which are important processes in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages for use in lab experiments. It is a potent and specific inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological and pathological processes. However, TBOA has some limitations as well. It is not a transportable inhibitor, which means that it cannot be used to study the effects of transporter-mediated glutamate release. Additionally, TBOA has a relatively short half-life, which can make it difficult to achieve sustained inhibition of glutamate transporters in vivo.
Orientations Futures
There are several future directions for research on TBOA. One area of interest is the development of more potent and selective glutamate transporter inhibitors. Another area of interest is the use of TBOA in the treatment of neurological disorders such as epilepsy and stroke. Additionally, there is interest in studying the effects of TBOA on other neurotransmitter systems, such as GABA and dopamine. Overall, TBOA is a promising compound with potential applications in various fields of research.
Méthodes De Synthèse
TBOA can be synthesized by the reaction of tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate with thionyl chloride. The reaction produces tert-butyl 2-(2-chloro-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate, which is then reacted with sodium azide to produce TBOA.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate from the synapse. Glutamate is the primary excitatory neurotransmitter in the brain, and its excessive release can lead to neurotoxicity and cell death. TBOA has been shown to be effective in reducing glutamate uptake and protecting against neurotoxicity in various in vitro and in vivo models.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-phenacyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-18(2,3)25-17(23)19-10-13(20)9-14(19)16(22)24-11-15(21)12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUYYPUUAVETHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5157995.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide](/img/structure/B5158011.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5158017.png)

![5-[(5-iodo-2-furyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5158027.png)


![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)

![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)